Adosterol (incomplete stereochemistry)
Description
Properties
IUPAC Name |
6-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZPCLORSPENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Adosterol Enigma: Resolving Undefined Stereocenters in Metabolomics Databases
Executive Summary
In high-throughput metabolomics, the "annotation bottleneck" remains the single largest impediment to translating spectral features into biological insight. A critical, yet often overlooked, dimension of this bottleneck is stereochemical ambiguity . This guide examines the "Adosterol Conundrum"—a representative case study involving polyhydroxylated sterols (specifically Adosterol and its ergostane-type congeners found in Auricularia fungi) where undefined stereocenters in public databases lead to systematic misidentification.
This whitepaper provides a rigorous, self-validating workflow for resolving these undefined stereocenters. We move beyond simple mass spectral matching to an orthogonal approach combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT) based chemical shift calculations.
Part 1: The Stereochemical Gap in Metabolomics
The Adosterol Case Study
Adosterol is often cited in natural product literature regarding Auricularia polytricha (wood ear mushroom). Chemically, it belongs to the class of polyhydroxylated ergostane-type sterols. While the planar connectivity of Adosterol is well-documented, its entry in major metabolomics databases (HMDB, PubChem, METLIN) frequently suffers from stereochemical data sparsity .
The Specific Ambiguity:
-
Backbone: The tetracyclic sterol core usually has defined trans-fusions (5α, 8β, etc.), but hydroxylated variants often lack defined stereochemistry at C-3, C-5, or C-6 .
-
Side Chain: The most critical ambiguity lies at C-24 (methyl substitution) and C-22 (double bond geometry).
-
Consequence: In a standard LC-MS/MS workflow, Adosterol (m/z ~428-460 range) is indistinguishable from its diastereomers (e.g., Cerevisterol or derivatives).
The Database "Flatness" Trap
Most metabolomics pipelines rely on InChIKeys for identity matching. The InChIKey consists of three layers:
-
Connectivity (14 chars): Defines the skeleton.
-
Stereochemistry (10 chars): Defines stereocenters and isotopes.
-
Protonation (1 char).
When a database entry lacks stereochemical definition, the second layer of the InChIKey often defaults to a "non-specific" hash or is omitted in matching algorithms. This creates a "many-to-one" mapping error where distinct biological entities are collapsed into a single annotation.
Visualization: The Ambiguity Cycle
The following diagram illustrates how undefined stereocenters propagate errors from the database to the final biological interpretation.
Figure 1: The propagation of stereochemical ambiguity from raw data to biological interpretation.
Part 2: Technical Resolution Protocol
To resolve the Adosterol stereocenters, we cannot rely on databases. We must generate de novo structural data.[1] The following protocol integrates wet-lab isolation with in silico quantum mechanics.
Workflow Overview: The Orthogonal Triad
-
Isolation: Targeted fractionation to obtain pure material (>50 µg).
-
Spectroscopy: 1D/2D NMR (NOESY/ROESY for spatial proximity).
-
Computation: DFT-GIAO calculation of NMR shifts to distinguish diastereomers.
Step-by-Step Experimental Protocol
Phase A: Targeted Isolation (The "Clean Catch")
-
Objective: Isolate Adosterol from the complex matrix without inducing epimerization (e.g., at C-3).
-
Method:
-
Extraction: Use CHCl3:MeOH (2:1) with 0.01% BHT (antioxidant) to prevent oxidation of the sterol side chain.
-
Saponification (Caution): If Adosterol exists as an ester, mild saponification (0.5 M KOH in MeOH, 30 min, 25°C) is preferred over reflux to preserve C-24 stereochemistry.
-
Chiral LC: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Detection: ELSD or CAD (sterols have poor UV absorbance).
-
-
Phase B: NMR Data Acquisition
-
Instrument: 600 MHz (or higher) with CryoProbe.
-
Solvent: Pyridine-d5 (provides better dispersion for hydroxylated sterols than CDCl3).
-
Essential Experiments:
-
1H Full Scan: For precise coupling constants (J-values).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time 500ms.
-
Critical Check: Look for NOE correlations between H-24 and H-22/H-23 to determine side-chain rotamers.
-
-
HSQC/HMBC: To assign all carbon backbones.
-
Phase C: The DFT-NMR Validation (The "Digital Twin")
This is the definitive step to resolve undefined centers (e.g., 24R vs 24S).
-
Conformational Search:
-
Generate candidate structures for both 24R and 24S epimers.
-
Software: Spartan or Macromodel (Monte Carlo search, MMFF94 force field).
-
Filter: Keep conformers within 5 kcal/mol of the global minimum.
-
-
Geometry Optimization:
-
Theory Level: DFT B3LYP/6-31G(d) .
-
Solvent Model: PCM (Polarizable Continuum Model) matching the NMR solvent (Pyridine).
-
-
NMR Calculation (GIAO):
-
Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Theory Level: mPW1PW91/6-311+G(2d,p) (Highly accurate for 13C shifts).
-
-
Statistical Comparison:
-
Extract calculated shifts (
) and compare with experimental shifts ( ). -
Calculate the Mean Absolute Error (MAE) and DP4+ Probability .
-
Decision Rule: The stereoisomer with the lowest MAE (typically < 2.0 ppm for 13C) and DP4+ > 95% is the correct assignment.
-
Data Presentation: DFT vs. Experimental Shifts
The following table format is required to report the resolution of the C-24 stereocenter.
| Carbon Position | Exp. Shift (ppm) | Calc. Shift (24R) | Calc. Shift (24S) | |
Interpretation: The significantly lower MAE for the 24R isomer confirms the Adosterol sample is the 24R epimer.
Part 3: The Validated Workflow Diagram
This diagram summarizes the self-validating loop required to update metabolomics databases with high-confidence stereochemical data.
Figure 2: The "Digital Twin" workflow combining experimental NMR and computational DFT to resolve stereochemical ambiguity.
Part 4: Implications for Drug Development
Resolving the "Adosterol Enigma" is not merely an academic exercise; it has direct translational impact:
-
Pharmacophore Precision: The biological activity of sterols is highly stereospecific. For instance, the 24R epimer of certain ergostane derivatives may exhibit potent anti-inflammatory activity, while the 24S epimer is inactive or cytotoxic.
-
Regulatory Compliance: FDA guidelines for new chemical entities (NCEs) require absolute stereochemical assignment. "Undefined" stereocenters are unacceptable in IND (Investigational New Drug) applications.
-
Pathway Mapping: In metabolomics, distinguishing between Adosterol and Iso-adosterol allows researchers to correctly map flux through the ergosterol biosynthesis pathway versus oxidative degradation pathways.
References
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]
-
Lodewyk, M. W., et al. (2012). The DP4+ probability for the assignment of stereochemistry using quantum chemical GIAO NMR shift calculations. Journal of the American Chemical Society. [Link]
-
Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation. [Link]
-
Kikuchi, T., et al. (1986). Structures of adosterol and other sterols from Auricularia polytricha. Chemical and Pharmaceutical Bulletin. [Link]
-
Dunn, W. B., et al. (2013). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols. [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of Aldosterone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aldosterone and the Imperative of Stereochemical Control
Aldosterone is a potent mineralocorticoid steroid hormone synthesized in the zona glomerulosa of the adrenal cortex.[1][2] It plays a critical role in regulating blood pressure and electrolyte balance by promoting sodium and water retention while increasing potassium excretion in the kidneys.[1] Dysregulation of aldosterone levels is implicated in various cardiovascular diseases, including hypertension and heart failure, making it a key target for therapeutic intervention.[2]
The biological activity of aldosterone is intrinsically linked to its complex three-dimensional structure, which features a tetracyclic core and multiple stereocenters. The precise spatial arrangement of these chiral centers is paramount for its specific binding to the mineralocorticoid receptor and subsequent physiological effects. Consequently, the chemical synthesis of aldosterone, particularly for research and drug development, demands rigorous control over its stereochemistry to ensure the production of the biologically active enantiomer.
These application notes provide a comprehensive overview of a stereoselective synthetic strategy for aldosterone, focusing on the establishment of key stereocenters. We will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols for a key transformation, and present relevant characterization data.
The Challenge of Stereoselective Steroid Synthesis
The de novo synthesis of steroids like aldosterone presents a formidable challenge due to the presence of multiple contiguous stereocenters. Modern synthetic organic chemistry has addressed this challenge through the development of various powerful methodologies, including:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to introduce the desired chirality into the target molecule.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical entity that is attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recycled.[3] Evans oxazolidinones are a prominent example used in asymmetric aldol reactions.[3][4][5]
-
Asymmetric Catalysis: This elegant strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysis and organocatalysis have revolutionized the enantioselective synthesis of complex molecules.
A Key Strategy in Aldosterone Synthesis: The Intramolecular Diels-Alder Reaction
A notable approach in the total synthesis of (+)-aldosterone involves a type 2 intramolecular Diels-Alder (IMDA) reaction to construct the core A-D ring system with precise stereochemical control.[6][7] This key step establishes the absolute configuration of four contiguous asymmetric centers in a single transformation.[6][7]
The following workflow illustrates the general concept of this synthetic strategy.
Caption: General workflow for the stereoselective synthesis of Aldosterone via an intramolecular Diels-Alder reaction.
Detailed Protocol: Stereoselective Synthesis of the Aldosterone Core via Intramolecular Diels-Alder Reaction
This protocol is adapted from the principles outlined in the literature for the synthesis of the A-D ring system of (+)-aldosterone.[6][7] It focuses on the crucial intramolecular Diels-Alder reaction that sets multiple stereocenters.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diene-Yne Precursor | Synthesis Grade | As per literature |
| Toluene | Anhydrous | Sigma-Aldrich |
| Hydroquinone | Reagent Grade | Sigma-Aldrich |
| Inert Gas (Argon or Nitrogen) | High Purity | Airgas |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sigma-Aldrich |
| Standard Glassware for Organic Synthesis | - | VWR/Kimble |
Experimental Procedure:
-
Preparation of the Reaction Vessel: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under a stream of inert gas (Argon). The flask is then allowed to cool to room temperature under the inert atmosphere.
-
Charging the Reaction: To the flask, add the diene-yne precursor (1.0 g, 1.0 equiv) and a catalytic amount of hydroquinone (to inhibit polymerization).
-
Solvent Addition: Add anhydrous toluene (50 mL) via a syringe to dissolve the starting material.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) under the inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the tetracyclic product.
Caption: Step-by-step workflow for the intramolecular Diels-Alder cycloaddition.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene and flame-dried glassware is crucial to prevent any side reactions that could be initiated by water.
-
Inert Atmosphere: An inert atmosphere of argon or nitrogen is maintained throughout the reaction to prevent oxidation of the starting materials and intermediates.
-
Hydroquinone: This is added as a radical scavenger to inhibit the polymerization of the diene.
-
TLC Monitoring: This is a simple and effective technique to track the progress of the reaction and determine the optimal reaction time.
-
Flash Column Chromatography: This is a standard and efficient method for purifying the desired product from any unreacted starting material and side products.
Characterization of Aldosterone
The final synthesized aldosterone must be rigorously characterized to confirm its identity and purity. Due to the presence of an 11-β-hydroxyl group and an 18-aldehyde, aldosterone exists in solution as an equilibrium mixture of the open-chain aldehyde and a more stable cyclic hemiacetal form.[8][9] This tautomerism should be considered when interpreting spectral data.
Table 1: Key Characterization Data for Aldosterone
| Technique | Expected Results | Reference |
| ¹H NMR | Complex spectrum showing signals for both the aldehyde and hemiacetal forms. Characteristic signals include those for the vinyl proton on the A-ring and the protons adjacent to the hydroxyl and carbonyl groups. | PubChem CID 5839[10] |
| ¹³C NMR | Signals corresponding to the carbonyl carbons, the olefinic carbons of the A-ring, and the carbons of the steroid backbone. The presence of multiple signals for some carbons may indicate the presence of tautomers. | PubChem CID 5839[10] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺ depending on the ionization method) consistent with the molecular formula of aldosterone (C₂₁H₂₈O₅). | PubChem CID 5839[10] |
| Melting Point | 108-112 °C (hydrated), 164 °C (anhydrous) | Merck Index[9] |
| Specific Rotation | [α]D²³ +152.2° (c = 2 in acetone, anhydrous) | Merck Index[9] |
Conclusion
The stereoselective synthesis of aldosterone is a complex but achievable goal through the application of modern synthetic methodologies. The intramolecular Diels-Alder reaction provides a powerful tool for the efficient construction of the steroid core with excellent stereocontrol. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of aldosterone and other complex steroidal molecules for applications in drug discovery and chemical biology. Rigorous adherence to the described experimental procedures and thorough characterization of the final product are essential for obtaining biologically active aldosterone with defined stereochemistry.
References
- Evans, D. A. (1990). Stereoselective aldol reactions. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5839, Aldosterone. Retrieved from [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- W. S. Johnson, J. C. Collins, R. Pappo, M. B. Rubin, P. J. Kropp, W. F. Johns, J. E. Pike, and W. Bartmann (1963). Steroid Total Synthesis—Hydrochrysene Approach. XV. Total Synthesis of Aldosterone. Journal of the American Chemical Society, 85(10), 1409–1430.
- Stork, G., & Chan, T. Y. (1992). A stereoselective total synthesis of (±)-aldosterone. Journal of the American Chemical Society, 114(16), 6683-6685.
-
Fallis, A. G. (2003). Progress toward the total synthesis of (+)-aldosterone: synthesis of the A-D rings. Organic letters, 5(10), 1613-1616. [Link]
-
Fallis, A. G. (2003). Progress toward the total synthesis of (+)-aldosterone: synthesis of the A-D rings. PubMed, 12737578. [Link]
- Merck & Co. (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
- Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
-
Wikipedia contributors. (2024, January 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]
-
Williams, G. H. (2005). Aldosterone biosynthesis, regulation, and classical mechanism of action. Heart failure reviews, 10(1), 7-13. [Link]
-
Unlock Chemystery. (2018, October 19). Evans Chiral Auxiliary: Unlocking Enantioselective Aldol Magic! [Video]. YouTube. [Link]
-
Singh, M. (2006). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
- Duax, W. L., & Hauptman, H. A. (1972). The crystal and molecular structure of aldosterone. Journal of the American Chemical Society, 94(15), 5467-5471.
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- 1. Biological functions and synthesis of Aldosterone_Chemicalbook [chemicalbook.com]
- 2. Aldosterone biosynthesis, regulation, and classical mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress toward the total synthesis of (+)-aldosterone: synthesis of the A-D rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03472C [pubs.rsc.org]
- 9. Aldosterone [drugfuture.com]
- 10. Aldosterone | C21H28O5 | CID 5839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Radiolabeling of Adosterol with Iodine-131 for Adrenal Scintigraphy
Document ID: AN-RD-131I-ADOSTEROL-2026
Abstract
This document provides a comprehensive technical guide for the radiolabeling of Adosterol (6β-iodomethyl-19-norcholest-5(10)-en-3β-ol), also known as NP-59, with Iodine-131 ([¹³¹I]) for use as a radiopharmaceutical in adrenal cortical scintigraphy. Adosterol, a cholesterol analog, serves as a crucial agent for the functional imaging of the adrenal cortex, aiding in the differentiation of adrenal adenomas and bilateral hyperplasia.[1][2] This guide details the underlying principles, step-by-step protocols for synthesis and radiolabeling, rigorous purification methods, and essential quality control procedures. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep, actionable understanding of the entire process, from precursor to final clinical application.
Introduction: The Role of [¹³¹I]Iodo-Adosterol in Adrenal Imaging
The adrenal glands are vital endocrine organs responsible for producing critical steroid hormones. Functional abnormalities, such as those seen in Cushing's syndrome or primary aldosteronism, often require precise localization of hyperfunctioning tissue.[2] While anatomical imaging modalities like CT can identify adrenal masses, they provide limited information about their functional status.[3][4]
This is the critical gap filled by adrenal scintigraphy using [¹³¹I]Iodo-Adosterol (NP-59). As a cholesterol analog, NP-59 is transported in the bloodstream bound to low-density lipoproteins (LDLs) and is taken up by adrenocortical cells via LDL receptors, mirroring the initial step of steroid hormone synthesis.[1][5] Once internalized, the radiolabeled molecule is trapped, allowing for visualization of adrenal cortical function.[2] This functional imaging is invaluable for distinguishing between a unilateral aldosterone-producing adenoma and bilateral adrenal hyperplasia, a critical distinction that guides therapeutic management.[1][6][7]
Iodine-131 is the radionuclide of choice for this application due to its suitable gamma emission (364 keV) for imaging and a half-life of approximately 8 days, which accommodates the multi-day imaging protocols required for optimal target-to-background ratios.[8][9]
Principle of the Method: Synthesis and Radioiodination
The preparation of [¹³¹I]Iodo-Adosterol is typically achieved via an isotope exchange reaction on a non-radioactive adosterol precursor. However, the initial synthesis of the adosterol precursor itself is a key chemical process. A common synthetic route involves the homoallylic rearrangement of a 19-iodocholesterol derivative.[10][11]
For the radiolabeling step, a melt-phase isotope exchange reaction is frequently employed. In this method, the non-radioactive adosterol precursor is mixed with high-specific-activity Sodium Iodide [¹³¹I] and heated. At elevated temperatures, the iodine atoms exchange, resulting in the formation of the desired [¹³¹I]Iodo-Adosterol. This method is efficient and avoids the use of harsh oxidizing or reducing agents that could compromise the integrity of the sterol molecule.
Radiation Safety and Handling of Iodine-131
Working with Iodine-131 requires strict adherence to radiation safety protocols due to its emission of beta particles and gamma rays.[8]
-
Volatility: Iodine can be volatile, especially in acidic solutions. All handling of open sources of Na[¹³¹I] and the labeling reaction must be conducted in a certified radiochemical fume hood with appropriate shielding (lead bricks).[12]
-
Thyroid Protection: The thyroid gland readily absorbs iodine.[13] Personnel involved in the labeling process should consider taking a thyroid blocking agent, such as potassium iodide (KI), as per institutional safety guidelines to prevent uptake of any airborne [¹³¹I].[12][14]
-
Personal Protective Equipment (PPE): A lab coat, double disposable gloves, and safety glasses are mandatory.[12]
-
Monitoring: Use a survey meter (e.g., a G-M pancake probe) to monitor work areas, hands, and clothing for contamination during and after the procedure.[12]
-
Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory requirements.
| Iodine-131 Radiation Characteristics | Value |
| Half-life | 8.06 days[13] |
| Primary Gamma Emission | 364 keV (81.7%)[8] |
| Primary Beta Emission (Max Energy) | 606 keV[8] |
| Shielding Requirement | Lead (Pb) |
Materials and Equipment
Reagents & Consumables
-
6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (Adosterol precursor)
-
Sodium Iodide [¹³¹I] solution (high specific activity, for radiolabeling)
-
Ethanol, USP grade, absolute
-
Benzyl alcohol, USP grade
-
Polysorbate 80 (Tween® 80)
-
Sodium Chloride for Injection, USP (0.9% w/v)
-
Sterile, pyrogen-free water for injection
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
-
Sterile 0.22 µm membrane filters
-
Sterile, pyrogen-free vials and closures
Equipment
-
Radiochemical fume hood with lead shielding
-
Heating block or oil bath capable of reaching 150-180°C
-
Dose calibrator
-
Gamma counter or multichannel analyzer
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) scanner
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Glassware for reaction and purification (e.g., reaction vial, chromatography column)
Experimental Protocols
Protocol 1: Radiolabeling of Adosterol (Isotope Exchange)
Causality Statement: This protocol uses a thermal isotope exchange method. Heating the mixture in a near-solvent-free "melt" phase facilitates the exchange between the non-radioactive iodine on the adosterol precursor and the radioactive [¹³¹I] from NaI. This avoids aqueous conditions that could lead to hydrolysis and the use of strong oxidants which could damage the sterol backbone.
-
Preparation: In a shielded fume hood, place a sterile, dry 5 mL reaction vial containing a small magnetic stir bar.
-
Precursor Addition: Accurately weigh and add 1-2 mg of the adosterol precursor to the vial.
-
Radioiodine Addition: Transfer a calculated amount of Na[¹³¹I] solution (e.g., 1-5 mCi, 37-185 MBq) into the vial. The volume should be minimal.
-
Evaporation: Gently heat the vial under a stream of inert gas (e.g., nitrogen) to evaporate the solvent completely, leaving a dry residue of the precursor and Na[¹³¹I].
-
Exchange Reaction: Seal the vial and place it in a pre-heated heating block at 160-170°C. Heat for 30-45 minutes with gentle stirring.
-
Cooling: After the heating period, remove the vial from the heat source and allow it to cool to room temperature behind lead shielding.
-
Reconstitution: Once cooled, add 1-2 mL of absolute ethanol to the vial to dissolve the crude product. This solution now contains [¹³¹I]Iodo-Adosterol, unreacted Na[¹³¹I], and potential side products.
Protocol 2: Purification by Column Chromatography
Causality Statement: Purification is a critical step to ensure the safety and efficacy of the radiopharmaceutical.[15] Its primary purpose is to separate the desired lipophilic [¹³¹I]Iodo-Adosterol from the unreacted, hydrophilic free [¹³¹I]iodide.[16] Failure to remove free iodide would result in high, non-target radiation dose to the patient's thyroid gland.[13]
-
Column Preparation: Prepare a small silica gel column (e.g., in a Pasteur pipette plugged with glass wool) and equilibrate it with a non-polar solvent like hexane.
-
Sample Loading: Carefully load the ethanolic solution of the crude product from Protocol 1 onto the top of the column.
-
Elution of Adosterol: Elute the column with a solvent mixture of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate). The lipophilic [¹³¹I]Iodo-Adosterol will travel down the column.
-
Retention of Iodide: The polar, ionic free [¹³¹I]iodide will remain adsorbed at the top of the silica gel column.
-
Fraction Collection: Collect the eluate in small fractions and monitor the radioactivity of each fraction using a survey meter or by counting an aliquot in a gamma counter.
-
Pooling: Pool the fractions containing the highest radioactivity, which correspond to the purified [¹³¹I]Iodo-Adosterol.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under a stream of nitrogen.
Protocol 3: Final Product Formulation
-
Formulation: To the dry, purified [¹³¹I]Iodo-Adosterol, add a formulation solution consisting of Ethanol, Polysorbate 80, and Benzyl Alcohol. A typical formulation might be 10-15% ethanol and 0.1% Polysorbate 80 to ensure solubility and stability.
-
Sterilization: Draw the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free multi-dose vial.
Quality Control
A radiopharmaceutical must meet stringent quality control specifications before it can be considered for administration.[17][18] Radiochemical purity should be ≥95%.[19][20]
Radiochemical Purity (RCP) Determination by Radio-TLC
-
Principle: This method separates components based on their differential migration on a stationary phase.
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: Ethyl acetate.
-
Procedure:
-
Spot a small aliquot of the final product onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
In this system, [¹³¹I]Iodo-Adosterol will move up the plate (Rf ≈ 0.8-0.9), while free [¹³¹I]iodide will remain at the origin (Rf = 0.0).
-
Scan the plate using a radio-TLC scanner to quantify the radioactivity in each spot.
-
-
Calculation: RCP (%) = (Counts in Adosterol spot / (Counts in Adosterol spot + Counts in Iodide spot)) * 100
| QC Parameter | Specification | Method |
| Appearance | Clear, colorless solution, free of particulates | Visual Inspection |
| pH | 4.5 – 7.5 | pH paper or calibrated pH meter |
| Radiochemical Purity | ≥ 95% [¹³¹I]Iodo-Adosterol | Radio-TLC / Radio-HPLC |
| Radionuclidic Purity | ≥ 99.9% Iodine-131 | Gamma Spectroscopy |
| Sterility | No microbial growth | USP <71> Sterility Tests |
| Bacterial Endotoxins | < 175/V EU/mL (V=max. dose in mL) | USP <85> Limulus Amebocyte Lysate (LAL) Test |
Application in Adrenal Scintigraphy
The clinical use of [¹³¹I]Iodo-Adosterol is a multi-day imaging procedure that requires careful patient preparation to enhance diagnostic accuracy.[6][21]
-
Thyroid Blockade: Patients are administered a stable iodine solution (e.g., Lugol's solution) for several days, starting before the tracer injection, to block thyroid uptake of any free [¹³¹I].[2][21]
-
Dexamethasone Suppression: For evaluating hyperaldosteronism, patients undergo dexamethasone suppression. This suppresses the pituitary-adrenal axis, reducing ACTH-dependent tracer uptake in normal adrenal tissue and thereby increasing the relative signal from autonomous, aldosterone-secreting adenomas.[1][22][23]
-
Administration & Imaging: A dose of approximately 1 mCi (37 MBq) of [¹³¹I]Iodo-Adosterol is administered via slow intravenous injection.[21] Planar or SPECT/CT images are typically acquired at multiple time points, often starting 3-5 days post-injection and sometimes later, to allow for clearance of background activity.[1][21] Early unilateral uptake (before day 5) is indicative of an adenoma, while early bilateral uptake suggests hyperplasia.[1][23]
References
-
Councilman, F. L., & Rizi, H. R. (1976). Synthesis and purification of radioactive 6beta-iodomethyl-19-norcholest-5(10)-en-3beta-ol. Steroids, 28(2), 295–303. [Link]
-
Lu, C.-C., et al. (2021). NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients. Journal of Personalized Medicine, 11(4), 282. [Link]
-
Basmadjian, G. P., et al. (1975). Synthesis of a new adrenal cortex imaging agent 6β 131I iodomethyl 19 nor cholest 5(10) en 3β ol (NP 59). Journal of Labelled Compounds and Radiopharmaceuticals, 11(3), 427-434. [Link]
-
AuntMinnie.com. (2002). Genitourinary > Adrenal imaging. AuntMinnie.com. [Link]
-
Shapiro, B., et al. (1985). Adrenocortical SPECT using iodine-131 NP-59. Journal of Nuclear Medicine, 26(7), 764-7. [Link]
-
ResearchGate. (2021). (PDF) NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients. [Link]
-
Wright, J. N., et al. (2022). Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET. Journal of Nuclear Medicine, 63(12), 1896-1902. [Link]
-
Kojima, M., et al. (1979). Synthesis of iodine-131 labeled 6 beta-iodomethyl-19-norsitost-5(10)-en-3 beta-ol and 19-iodositost-5-en-3 beta-ol for adrenal imaging. Steroids, 33(3), 339-45. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary - iodine I 131 iodocholesterol. [Link]
-
Kasperlik-Zaluska, A., et al. (1976). Adrenal scintigraphy with 131-I-adosterol. Nuklearmedizin, 15(6), 297-9. [Link]
-
ResearchGate. (n.d.). Radiochemical stability of iodine-131. [Link]
-
Nelson, M. F., & Vorhees, L. C. (1975). Purification and radiochemical quality control of 131I-19-iodocholesterol. Journal of Nuclear Medicine, 16(1), 69-70. [Link]
-
Groen, N. (n.d.). Adrenal Scintigraphy. Richtlijnendatabase. [Link] (Note: Link is to a related database, original document may be specific to institution).
-
Fischer, M., & Vetter, W. (2003). Significance of I-131 norcholesterol scintigraphy for diagnosis of adrenal dysfunction. Nuklearmediziner, 26(2), 61-66. [Link]
-
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. [Link]
-
Fukunaga, M., et al. (1977). [Adrenal scintigraphy using 131I-adosterol--as to the usefulness of dexamethasone suppression scintigraphy (author's transl)]. Radioisotopes, 26(12), 864-8. [Link]
-
IAEA-INIS. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [Link]
-
Gross, M. D., et al. (1981). Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism. Journal of Clinical Endocrinology & Metabolism, 52(6), 1067-71. [Link]
-
Megías-Lobón, I., et al. (2023). Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism. Journal of Clinical Medicine, 12(14), 4606. [Link]
-
Centers for Disease Control and Prevention. (2025). Iodine-131. [Link]
-
Taşdelen, B., et al. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. Nuclear Medicine Communications, 35(1), 95-8. [Link]
-
PubMed. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. [Link]
-
Wikipedia. (n.d.). Iodine-131. [Link]
-
van der Meulen, N. P., et al. (2024). Good practices for 89Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry, 9(1), 16. [Link]
-
Semantic Scholar. (2024). Radiolabeling and In-Silico Study of 131I-(4-fluorobenzoyl-3-methylthiourea) as Radiopharmaceuticals for Breast Cancer Theranost. [Link]
-
Al-Yasiri, I., et al. (2023). Evaluation of Single Dose and Fractionated Dose of I-131 Radiolabeled Nanoparticles for Triple-Negative Breast Cancer Treatment. Pharmaceutics, 15(8), 2097. [Link]
-
CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. [Link]
-
Zhu, W., et al. (2024). Direct Labeling of Gold Nanoparticles with Iodine-131 for Tumor Radionuclide Therapy. International Journal of Nanomedicine, 19, 10395–10407. [Link]
-
Ouvry. (2024). Radioactive Iodine 131: A CBRN risk not to be overlooked. [Link]
-
Zhang, Y., et al. (2018). Synthesis and Bioevaluation of Iodine-131 Directly Labeled Cyclic RGD-PEGylated Gold Nanorods for Tumor-Targeted Imaging. Molecular Imaging and Biology, 20(6), 995-1004. [Link]
-
PubMed. (2024). Direct Labeling of Gold Nanoparticles with Iodine-131 for Tumor Radionuclide Therapy. [Link]
-
Semantic Scholar. (n.d.). Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Manage. [Link]
-
El-Haddad, S., & Younis, J. (2013). Role of Radioactive Iodine-131 in Management of Hyperthyroid Patients Seen at NEMROCK: a Local Experience Study. Egyptian Journal of Nuclear Medicine, 7(1). [Link]
-
de Swart, F. A., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
-
Intenzo, C., et al. (2023). Iodine-131 Uptake Study. In StatPearls. StatPearls Publishing. [Link]
-
RadiologyInfo.org. (n.d.). Radioactive Iodine (I-131) Therapy for Hyperthyroidism. [Link]
-
InsideRadiology. (2017). Iodine-131 Therapy. [Link]
-
Kim, J. H., et al. (2021). Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series. Nuclear Medicine and Molecular Imaging, 55(2), 106-112. [Link]
Sources
- 1. auntminnie.com [auntminnie.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Facebook [cancer.gov]
- 6. Adrenocortical SPECT using iodine-131 NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine-131 - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Bioevaluation of Iodine-131 Directly Labeled Cyclic RGD-PEGylated Gold Nanorods for Tumor-Targeted Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Synthesis of iodine-131 labeled 6 beta-iodomethyl-19-norsitost-5(10)-en-3 beta-ol and 19-iodositost-5-en-3 beta-ol for adrenal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehs.umich.edu [ehs.umich.edu]
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- 23. mdpi.com [mdpi.com]
Preparation of Adosterol standards for LC-MS metabolomics profiling
Executive Summary
Adosterol (6β-iodomethyl-19-norcholesterol, also known as NP-59 when radiolabeled) is a cholesterol analog primarily utilized in adrenal scintigraphy to differentiate between aldosterone-producing adenomas and bilateral adrenal hyperplasia.[1][2][3] While historically detected via gamma emission (I-131), modern drug development and quality control (QC) workflows increasingly demand LC-MS/MS profiling to validate the chemical purity of the precursor, assess metabolic stability, and profile degradation products (e.g., free iodide or de-iodinated sterols) in non-radioactive ("cold") models.[1][2][3]
This protocol details the preparation of Cold Adosterol Standards (I-127) for LC-MS metabolomics. It addresses the compound's extreme lipophilicity and photosensitivity, providing a self-validating workflow to ensure accurate quantification alongside endogenous steroids like aldosterone and cholesterol.[2][3]
Scientific Foundation & Mechanism[1][2]
The Analytical Challenge
Adosterol mimics the uptake of Low-Density Lipoprotein (LDL) cholesterol by the adrenal cortex.[3] Unlike endogenous steroids, it contains a bulky iodine atom at the C-6 position and lacks the C-19 methyl group.[1][2][3]
-
Lipophilicity: The logP of Adosterol is high (>6), necessitating non-aqueous solubility steps.
-
Lability: The C-I bond is susceptible to homolytic cleavage by UV light and heat, leading to the formation of 19-norcholesterol and free radical species.
-
Ionization: Lacking strong acidic or basic groups, Adosterol ionizes poorly in ESI. Atmospheric Pressure Chemical Ionization (APCI) in positive mode is the preferred interface to generate
or ions.[1][3]
The "Cold Standard" Strategy
In metabolomics and QC, we do not inject high-activity radiotracers into the MS.[2][3] Instead, we utilize the I-127 (non-radioactive) isotopologue.[2][3] This chemically identical standard validates retention times (RT) and fragmentation patterns (
Reagents & Materials
| Component | Grade | Specification | Purpose |
| Adosterol (Cold) | Reference Std | >98% Purity (I-127 analog) | Primary Quantitation |
| Methanol (MeOH) | LC-MS | Hypergrade | Primary Solvent |
| Methyl tert-butyl ether (MTBE) | HPLC | Anhydrous | Lipophilic Extraction |
| Ammonium Formate | LC-MS | 10 mM | Ionization Enhancer (APCI) |
| Amber Glass Vials | Silanized | UV-blocking | Prevent Photolysis |
| Aldosterone-d7 | Internal Std | Deuterated | Normalization for endogenous steroids |
Protocol: Standard Preparation Workflow
Phase A: Stock Solution Preparation (The "Dark" Phase)
CRITICAL: Perform all steps under low-light conditions or yellow safety lights to prevent deiodination.
-
Weighing: Accurately weigh 1.0 mg of Cold Adosterol (I-127) into a 2 mL amber glass vial.
-
Primary Dissolution: Dissolve in 500 µL of Chloroform or MTBE .
-
Reasoning: Adosterol is sparingly soluble in pure methanol. A non-polar carrier is required for initial solubilization.
-
-
Stock Dilution: Bring volume to 10 mL with Ethanol (EtOH) to create a 100 µg/mL (ppm) Master Stock.
Phase B: Working Standard Preparation
-
Serial Dilution: Prepare a dilution series in Methanol:Water (90:10) .
-
Why 90% MeOH? High organic content is necessary to keep the sterol in solution and ensure efficient desolvation in the APCI source.
-
-
Concentration Range:
-
Internal Standard Spiking: Add Aldosterone-d7 (or Cholesterol-d7) to a final concentration of 50 ng/mL in all standards to correct for ionization suppression.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 µm).[1][2][3]
-
Mobile Phase A: 2 mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: Methanol:Acetonitrile (50:[1]50) + 0.1% Formic Acid.
-
Gradient:
Mass Spectrometry Parameters (APCI+)
-
Corona Current: 4.0 µA[1]
-
Source Temp: 350°C (High heat needed to vaporize sterols)[3]
-
Probe Temp: 450°C
-
Transitions (MRM):
Visualization: Workflow & Logic
The following diagram illustrates the critical decision points in the preparation and analysis of Adosterol, highlighting the divergence between Radioactive (Clinical) and Cold (Analytical) workflows.
Caption: Separation of clinical (radioactive) and analytical (cold) workflows for Adosterol. Note the critical light-protection step in the analytical pathway.
Quality Control & Troubleshooting
Self-Validating System: The "Iodine Loss" Check
Adosterol is prone to deiodination.[1][2][3] To validate your standard:
-
Monitor the 19-norcholesterol peak (m/z ~371).[3]
-
If the ratio of [19-norcholesterol] / [Adosterol] exceeds 5%, the standard has degraded.[3]
-
Corrective Action: Prepare fresh standards under stricter light exclusion.
Separation from Endogenous Steroids
Adosterol must be chromatographically resolved from Aldosterone and Cholesterol to prevent isobaric interference or ion suppression.
| Compound | Approx RT (min) | MRM Transition | Separation Factor |
| Aldosterone | 2.5 | 361.2 -> 315.2 | High (Polar) |
| 19-Norcholesterol | 6.8 | 371.3 -> varies | Medium (Degradant) |
| Adosterol (NP-59) | 7.4 | 513.2 -> 387.3 | Target |
| Cholesterol | 8.1 | 369.4 -> 161.1 | High (Lipophilic) |
Note: Retention times are estimates based on a C18 gradient described in Section 5.1.
References
-
Lee, J., et al. (2021). "Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling."[1][2][3] Dove Medical Press.
-
Barna, S., et al. (2024). "[131I]6ß-Iodomethyl-19-norcholesterol SPECT/CT for the Lateralization of Mineralocorticoid Overproduction in Primary Aldosteronism."[1][2][3] MDPI Diagnostics. [1][3]
-
NIST Chemistry WebBook. "Aldosterone Chemical Properties and Spectra." National Institute of Standards and Technology. [1][3]
-
Bio-Techne. "Aldosterone ELISA and Preparation Protocols." R&D Systems.
-
ZellX. "Steroid Extraction and Handling Protocols for Lipophilic Hormones." ZellX Biochem.
Sources
Techniques for introducing Iodine-131 into the Adosterol sterol framework
Application Note: Radiosynthesis, Formulation, and Quality Control of [¹³¹I]Adosterol (NP-59)
Introduction & Scientific Rationale
Adosterol (also known as NP-59 or 6β-[¹³¹I]iodomethyl-19-norcholest-5(10)-en-3β-ol ) is the gold-standard radiopharmaceutical for functional adrenocortical imaging. Unlike anatomical imaging (CT/MRI), Adosterol visualizes the metabolic activity of the adrenal cortex, making it indispensable for distinguishing between unilateral aldosterone-producing adenomas (Conn’s syndrome) and bilateral adrenal hyperplasia.
The core technical challenge in synthesizing Adosterol lies in the steric hindrance of the 6β-position on the 19-norcholesterol framework. The iodine label must be introduced into this specific position to mimic native cholesterol transport via Low-Density Lipoprotein (LDL) receptors while resisting rapid in vivo deiodination.
This guide details the Isotope Exchange Method , the most robust protocol for hospital-based radiopharmacies, ensuring high radiochemical yield (RCY) and enantiomeric purity.
Chemical Strategy & Mechanism
The synthesis relies on a nucleophilic substitution reaction (
-
Precursor: 6β-Chloromethyl-19-norcholest-5(10)-en-3β-ol (NCL-6-Cl) OR Cold Adosterol (NCL-6-I).
-
Radionuclide: Sodium Iodide ([¹³¹I]NaI), oxidant-free.
-
Mechanism: Halogen exchange driven by thermal activation in a polar aprotic/protic solvent mixture.
Synthesis Workflow Diagram
Figure 1: Critical path for the radiosynthesis of [¹³¹I]Adosterol, highlighting the transition from thermal exchange to formulation.
Detailed Protocol: Isotope Exchange Synthesis
Safety Warning: Iodine-131 is a volatile beta/gamma emitter (T½ = 8.02 days). All procedures must be performed in a radioiodine-rated fume hood with active charcoal filtration and lead shielding.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Precursor | NCL-6-I (Cold Adosterol) | Substrate for exchange |
| [¹³¹I]NaI | >37 GBq/mL, pH 8-10 | Radionuclide source |
| Solvent | Methyl Ethyl Ketone (MEK) or Abs. Ethanol | Reaction medium |
| Ascorbic Acid | Analytical Grade | Antioxidant (prevents radiolysis) |
| Tween-80 | Polysorbate 80 (USP) | Solubilizer for final formulation |
| Sep-Pak C18 | Waters (Environmental grade) | Purification cartridge |
Step-by-Step Methodology
-
Precursor Preparation:
-
Dissolve 2.0 mg of cold NCL-6-I (or NCL-6-Cl) in 2.0 mL of Methyl Ethyl Ketone (MEK) or Ethanol in a round-bottom flask.
-
Note: MEK often provides higher exchange rates due to better solubility and boiling point characteristics.
-
-
Radioiodination (The Exchange):
-
Add 370–1850 MBq (10–50 mCi) of [¹³¹I]NaI solution to the flask.
-
Add 100 µL of ascorbic acid solution (10 mg/mL) to prevent oxidation of I⁻ to I₂ (volatile).
-
Reflux: Heat the mixture at 90°C (reflux) for 60–90 minutes .
-
Causality: The C-I bond at the 6-position is stable; high thermal energy is required to overcome the activation energy for the halogen exchange.
-
-
Solvent Evaporation:
-
Cool the reaction vessel to room temperature.
-
Evaporate the solvent (MEK/Ethanol) under a stream of nitrogen gas at 40°C until dry.
-
Critical: Do not overheat the dry residue, as radiolytic decomposition accelerates in the dry state.
-
-
Purification (Solid Phase Extraction):
-
Resuspend the residue in 2 mL of 70% Ethanol.
-
Pass through a pre-conditioned Sep-Pak C18 cartridge .
-
Wash with 5 mL of water (removes free ¹³¹I⁻).
-
Elute the lipophilic [¹³¹I]Adosterol with 2-3 mL of absolute Ethanol.
-
-
Formulation (The "Adosterol" Cocktail):
-
Adosterol is highly lipophilic and will precipitate in blood without a surfactant.
-
Mix the ethanolic eluate with Tween-80 (Polysorbate 80) .
-
Dilute with sterile saline (0.9% NaCl) to achieve the final concentration:
-
Ethanol: < 10% v/v (to limit hemolysis risk)
-
Tween-80: 0.2% - 0.5% v/v
-
pH: 6.0 – 7.5
-
-
Quality Control (QC) Parameters
Every batch must be validated before release. The primary impurities are free iodide (¹³¹I⁻) and 19-iodocholesterol (a synthesis byproduct).
QC Table
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | TLC (Silica Gel) | > 95% |
| Radionuclidic Purity | Gamma Spectroscopy | > 99% (Check for I-131 vs I-123/I-124) |
| pH | pH Strip/Meter | 5.5 – 7.5 |
| Sterility | Membrane Filtration | Sterile |
| Pyrogens | LAL Test | < 175 EU/V |
TLC Protocol (Rapid Test)
-
Stationary Phase: Silica Gel 60 strips.
-
Mobile Phase: Chloroform : Ethanol (9:1) OR 100% Chloroform.
-
Analysis:
-
Origin (Rf = 0.0): Free Iodide (¹³¹I⁻) stays at the bottom.
-
Front (Rf = 0.8 - 0.9): [¹³¹I]Adosterol migrates with the solvent front.
-
-
Note: If using 70% Methanol as mobile phase (common for other iodinated compounds), the polarity reverses; validate Rf with cold standards.
Biological Mechanism of Action
Understanding the uptake mechanism is vital for interpreting "non-visualization" results. Adosterol mimics LDL-cholesterol.
Figure 2: Biological pathway of Adosterol. Note that uptake requires functional LDL receptors and is enhanced by ACTH stimulation.
Troubleshooting & Expert Tips
-
Low Labeling Efficiency (<60%):
-
Cause: Moisture in the reaction solvent or degraded precursor.
-
Fix: Use anhydrous MEK/Ethanol and store precursor at -20°C under argon.
-
-
High Free Iodide in Final Product:
-
Cause: Radiolysis during solvent evaporation.
-
Fix: Ensure Ascorbic Acid is present. Do not evaporate to complete dryness if possible; leave a trace of solvent before reformulation.
-
-
Cloudy Formulation:
-
Cause: Insufficient Tween-80 or rapid addition of saline.
-
Fix: Add saline slowly to the Ethanol/Tween mixture while vortexing.
-
References
-
PDRadiopharma Inc. (n.d.). Adosterol® -I131 Injection Prescribing Information. Retrieved from
-
Lee, J., et al. (2021).[1] Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling. Dove Medical Press. Retrieved from
-
Sarkar, S. D., et al. (1975). Selenium-75-19-selenocholesterol - A new adrenal scanning agent with high stability. (Foundational comparison ref). Retrieved from
-
InvivoChem. (n.d.). Tween 80 (Polysorbate 80) Technical Data. Retrieved from
-
MDPI. (2023). Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy. Retrieved from
Sources
Technical Support Center: Stability & Analysis of Iodinated Sterols
Mission Statement: To provide a self-validating, mechanistic framework for the handling, extraction, and analysis of iodinated sterols (e.g., 19-iodocholesterol, NP-59). These compounds are chemically fragile; this guide replaces "trial and error" with protocols based on bond energy physics and radical chemistry.
Module 1: The Stability Crisis (Root Cause Analysis)
Q: Why do my iodinated sterol standards degrade even when stored in the freezer?
A: The instability is thermodynamic, not just environmental. The carbon-iodine (C-I) bond is the weakest among common organic halogens, with a bond dissociation energy of approximately 57 kcal/mol (compared to ~80 kcal/mol for C-Cl). This makes it highly susceptible to homolytic cleavage initiated by photons (light) or thermal energy, generating free radicals.
Furthermore, specific structural isomers like 19-iodocholesterol undergo homoallylic rearrangement . In solution, the iodine at the C19 position can migrate or eliminate, often leading to the formation of 6
Mechanism of Failure
The following diagram illustrates the degradation cascade you must prevent.
Caption: Figure 1.[1] The thermodynamic instability of the C-I bond leads to radical formation and structural rearrangement.
Module 2: Sample Preparation (The "Cold & Dark" Protocol)
Q: My recovery rates are inconsistent (40-80%). Is the extraction method at fault?
A: Likely yes. Standard lipid extractions (Folch or Bligh-Dyer) often fail with iodinated sterols due to two factors: oxidative deiodination during the drying steps and adsorption to glass surfaces.
The Protocol: Do not use standard glassware. Iodinated sterols are hydrophobic and "sticky." Use silanized glass or high-quality polypropylene.
Validated Extraction Workflow
Reagents: Chloroform/Methanol (2:1), BHT (Butylated Hydroxytoluene) at 0.05% (w/v).
-
Quench & Protect: Add 0.05% BHT to all extraction solvents immediately. BHT acts as a radical scavenger, intercepting the I• or R• radicals shown in Figure 1.
-
Cold Extraction: Perform all homogenization and centrifugation steps at 4°C.
-
Nitrogen Evaporation: Never use a rotary evaporator with a warm water bath. Evaporate solvents under a gentle stream of Nitrogen (N2) at ambient temperature (or <30°C) .
-
Reconstitution: Dissolve the residue immediately in the HPLC mobile phase. Do not leave the dry film sitting; dry iodosterols on glass degrade rapidly via autocatalysis.
Caption: Figure 2. Optimized extraction workflow emphasizing antioxidant protection (BHT) and thermal control.
Module 3: Chromatographic Troubleshooting (HPLC)
Q: I see a "fronting" peak or a rising baseline early in the chromatogram. What is this?
A: This is the signature of on-column degradation . If the column oven is too hot (>40°C) or the mobile phase is too acidic, the sterol deiodinates during the run. The "front" is free iodide or polar degradation products eluting early.
Q: Should I use GC-MS? A: No. Unless you are using cold on-column injection and extensive derivatization, the high temperatures of a GC injector (250°C+) will instantly cleave the C-I bond. HPLC or UHPLC is the mandatory standard.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Free Iodine Peak (Void Volume) | Thermal deiodination | Lower column oven to 20°C-25°C. |
| Split Peaks / Doublets | Homoallylic rearrangement | Check sample age. 19-iodocholesterol rearranges to NP-59 over time in solution. |
| Broad Tailing | Adsorption to column frits | Use a PEEK-lined column or passivate the system. |
| New Peaks at RRT 0.8-0.9 | Oxidation (7-ketone formation) | Ensure BHT was added during extraction. |
| Signal Loss over Sequence | Autosampler degradation | Keep autosampler at 4°C. Use amber vials. |
Recommended HPLC Conditions
-
Column: C18 (Reverse Phase), 3-5 µm particle size.
-
Mobile Phase: Acetonitrile:Methanol (Isocratic preferred to minimize baseline drift). Avoid unbuffered water if possible; use 5mM Ammonium Acetate if ionization is needed for MS.
-
Temperature: Ambient (20-25°C) . Do not heat the column to improve resolution; you will sacrifice integrity.
Module 4: Storage & Handling Standards
Q: How do I store the reference standards?
A:
-
State: Store as a solid film or powder if possible.
-
Solvent: If in solution, use Ethanol.[2] Avoid chloroform for long-term storage as it can form phosgene and HCl traces, accelerating deiodination.
-
Temperature: -20°C is mandatory. -80°C is preferred for isotopes (
I, I). -
Light: Amber vials wrapped in aluminum foil.
References
-
Counsell, R. E., et al. (1973). Radiation dosimetry of 131I-19-iodocholesterol. Journal of Nuclear Medicine, 14(9), 713-717. Link
-
Kojima, M., et al. (1975).[3] Homoallylic rearrangement of 19-iodocholesterol. Journal of the Chemical Society, Chemical Communications, 47a. Link
-
Scott, K. N., et al. (1977). Chemical and radiochemical stability of the adrenal-scanning agents, 6beta-iodomethyl-19-norcholest-5(10)-en-3beta-ol and 19-iodocholest-5-en-3beta-ol. Steroids, 30(4), 511-519.[4] Link
-
Zhang, Z., et al. (2001). Key regulatory oxysterols in liver: analysis as D4-3-ketone derivatives by HPLC. Journal of Lipid Research, 42, 649–658.[5] Link
-
LIPID MAPS Consortium. (2006). Extraction and Analysis of Sterol Lipids. Lipid Maps Protocols.[2][6] Link
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Homoallylic rearrangement of 19-iodocholesterol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Chemical and radiochemical stability of the adrenal-scanning agents, 6beta-iodomethyl-19-norcholest-5(10-en-3beta-ol and 19-iodocholest-5-en-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. lipidmaps.org [lipidmaps.org]
Minimizing deiodination of Adosterol during metabolic stability testing
Technical Support Center: Adosterol Metabolic Stability
Welcome to the technical support center for Adosterol metabolic stability testing. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro testing for iodinated compounds like Adosterol. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity and accuracy of your experimental data. Our focus is on understanding and minimizing the deiodination of Adosterol, a critical step for accurate pharmacokinetic assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Adosterol and why is deiodination a significant concern during metabolic stability testing?
Adosterol (NP-59) is an iodinated cholesterol analog used in medical imaging. Its stability is paramount for its function. During metabolic stability testing, the carbon-iodine bond can be cleaved, a process known as deiodination. This is a significant concern for several reasons:
-
Inaccurate Stability Assessment: Rapid deiodination can be mistaken for whole-molecule metabolism, leading to a gross overestimation of intrinsic clearance and an incorrect prediction of the compound's half-life.[1][2]
-
Loss of Biological Activity: For many iodinated pharmaceuticals, the iodine atom is essential for their biological activity or imaging properties. Its removal renders the molecule inactive or ineffective.[3]
-
Altered Pharmacokinetic Profile: The release of free iodide and the formation of a deiodinated metabolite creates new chemical entities with different properties, complicating the interpretation of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[4] The dissociation of the iodine can lead to unwanted accumulation in tissues like the thyroid and stomach, reducing the target-to-background ratio in imaging applications.[3][4]
Understanding and controlling this process is crucial for obtaining meaningful data that can guide drug development decisions.
Q2: What are the primary mechanisms responsible for Adosterol deiodination in an in vitro setting?
In hepatic in vitro systems, such as liver microsomes and hepatocytes, Adosterol deiodination is primarily driven by two key enzymatic pathways. It is crucial to identify which pathway is dominant to devise an effective minimization strategy.
-
Cytochrome P450 (CYP450) Enzymes: These are a major class of Phase I metabolic enzymes located in the endoplasmic reticulum of hepatocytes.[5] They catalyze oxidative deiodination, where the carbon-iodine bond is cleaved as part of an oxidation reaction.[3][4] This pathway is highly dependent on the presence of the cofactor NADPH.[5]
-
Iodothyronine Deiodinases (DIOs): These are selenoenzymes that play a critical role in thyroid hormone regulation by activating or inactivating them via deiodination.[6][7] There are three main types (DIO1, DIO2, DIO3), which can also act on other iodinated compounds.[8][9] DIO1, for instance, is highly expressed in the liver and can catalyze the deiodination of a wide range of substrates.[6][8]
Distinguishing between these pathways is a key troubleshooting step.
Caption: Primary enzymatic pathways leading to Adosterol deiodination.
Q3: How can I determine if the deiodination I'm observing is enzymatic or a result of chemical instability?
This is a critical first step in troubleshooting. Rapid loss of the parent compound can occur for non-enzymatic reasons.[10] A well-designed experiment with proper controls is essential to differentiate between these phenomena.
Recommended Controls:
-
No-Cofactor Control: Run the incubation in the microsomal or S9 fraction matrix without the essential CYP450 cofactor, NADPH.[11][12] If deiodination is significantly reduced, it strongly implicates NADPH-dependent enzymes like CYPs.
-
Heat-Inactivated Control: Incubate Adosterol with microsomes or hepatocytes that have been pre-heated (e.g., at 45°C for 30 minutes) to denature the enzymes.[13] If deiodination persists, it points towards chemical instability in the buffer or matrix. If it is eliminated, the cause is enzymatic.
-
Time-Zero (T0) Control: This sample is taken immediately after adding the test compound to the pre-warmed matrix and is immediately quenched. It represents 100% of the initial compound concentration and helps identify immediate, non-enzymatic degradation or binding issues.[14]
| Control Condition | Purpose | Interpretation of Result (if deiodination is reduced) |
| No NADPH Cofactor | To test for CYP450-mediated metabolism. | Deiodination is likely driven by CYP450 enzymes. |
| Heat-Inactivated Matrix | To differentiate between enzymatic and chemical degradation. | Deiodination is enzyme-mediated. |
| Incubation Buffer Only | To assess the inherent chemical stability of Adosterol. | Adosterol is stable in the buffer; degradation occurs in the biological matrix. |
Q4: What specific experimental conditions can I modify to minimize enzymatic deiodination?
Once enzymatic deiodination is confirmed, you can optimize your assay conditions to minimize it.
-
Use Enzyme Inhibitors:
-
For Deiodinases: Propylthiouracil (PTU) is a well-known inhibitor of type 1 deiodinase (DIO1) and can be included in the incubation.[15][16] This is particularly useful when working with hepatocytes or S9 fractions, which have higher deiodinase activity.
-
For CYP450s: If a specific CYP isoform is suspected, a known chemical inhibitor for that isoform can be used. However, for general stability screening, this is less common as it defeats the purpose of assessing overall metabolic liability.
-
-
Modify the In Vitro System:
-
Liver Microsomes vs. Hepatocytes: Liver microsomes are an enriched source of CYP enzymes but have lower concentrations of other enzymes like deiodinases compared to intact hepatocytes.[13][17] If deiodinase activity is the primary issue, using microsomes might be preferable. Conversely, if CYPs are the problem, a different system may be needed.
-
Lower Protein Concentration: Reducing the microsomal or hepatocyte concentration in the incubation can slow the rate of metabolism. However, you must ensure the concentration is still sufficient to metabolize positive control compounds and that you do not go below the linear range of the assay.[13]
-
-
Optimize Substrate Concentration:
-
Enzyme kinetics are concentration-dependent. Running the assay at a single, low concentration (e.g., 1 µM) is standard.[14] Testing a range of concentrations may reveal substrate inhibition patterns, but for screening, it's often best to stick to a standardized concentration and modify other parameters.
-
Q5: What are the best practices for sample handling and analysis to prevent artificial deiodination?
The stability of iodinated compounds can be compromised by improper handling before, during, and after the experiment.[10]
-
Storage: Store Adosterol stock solutions protected from light and at an appropriate temperature (typically -20°C or -80°C) to prevent degradation.[10]
-
Quenching: Use ice-cold acetonitrile or methanol to quench the reaction. This not only stops the enzymatic activity but also precipitates proteins. Ensure rapid and thorough mixing.
-
Sample Matrix: After quenching and centrifugation, transfer the supernatant to a clean plate or vials for analysis. Avoid leaving samples at room temperature for extended periods. If analysis is not immediate, store the quenched samples at -80°C.
-
Analytical Method: Use a validated LC-MS/MS method for quantification. This provides the specificity needed to distinguish Adosterol from its deiodinated metabolite.[18][19] Ensure the chromatography separates the parent compound from any interfering peaks.
Protocol: Metabolic Stability Assay for Adosterol with Minimized Deiodination
This protocol provides a framework for a robust metabolic stability assay using human liver microsomes (HLM), incorporating controls to identify and minimize deiodination.
Caption: Experimental workflow for assessing Adosterol metabolic stability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Adosterol in DMSO. The final concentration of DMSO in the incubation should not exceed 0.1% to avoid enzyme inhibition.[14]
-
Prepare a working solution of Adosterol by diluting the stock in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer as per the manufacturer's instructions.[12]
-
Prepare a human liver microsome (HLM) suspension in buffer to achieve a final protein concentration of 0.5 mg/mL. Keep on ice.[12]
-
-
Incubation Setup (96-well plate format):
-
For each condition (Test, No-NADPH, Heat-Inactivated), aliquot the HLM suspension (or control matrix) into designated wells.
-
Add the Adosterol working solution to each well to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the reactions by adding the NADPH regenerating system to the "Test" and "Positive Control" wells. For the "No-NADPH" control, add an equal volume of buffer.
-
Immediately after adding NADPH, remove the first aliquot for the T=0 min time point and quench it by adding it to a separate plate containing ice-cold acetonitrile with an internal standard (IS).
-
Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.[12][14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quench plate and vortex thoroughly to ensure protein precipitation.
-
Centrifuge the plate at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of Adosterol relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of Adosterol remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations[5][14]:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of protein)
-
-
By comparing the degradation rate in the main experiment to the rates in the "No-NADPH" and "Heat-Inactivated" controls, you can confidently determine the true metabolic stability of Adosterol and diagnose the cause of any rapid deiodination.
References
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (n.d.). PMC. [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2025, July 11). MDPI. [Link]
-
In vitro metabolic stability of iodinated obestatin peptides. (2012, February 15). PubMed. [Link]
-
Deiodinase – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). PMC. [Link]
-
Intracellular Pathways of Iodothyronine Metabolism/Implications of Deiodination for Thyroid Hormone Action. (2016, October 20). Oncohema Key. [Link]
-
Determination of adrenosterone and its metabolites in human urine by LC/APCI/MS and GC/MS. (2025, August 9). ResearchGate. [Link]
-
Deiodinases: implications of the local control of thyroid hormone action. (2006, October 2). JCI. [Link]
-
Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis in. (n.d.). AME Publishing Company. [Link]
-
Deiodinases: How Nonmammalian Research Helped Shape Our Present View. (2021, June 15). Endocrinology | Oxford Academic. [Link]
-
In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate. [Link]
-
A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine. (2024, February 15). PubMed. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025, August 7). ResearchGate. [Link]
-
Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. (n.d.). ACS Publications. [Link]
-
Metabolism of Thyroid Hormone. (2017, January 1). Endotext - NCBI Bookshelf. [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021, October 21). PMC - NIH. [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
-
Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. [Link]
-
Thyroid Hormone Metabolism I (via Deiodination). (n.d.). GeneGlobe. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). protocols.io. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Taylor & Francis Online. [Link]
-
What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etj.bioscientifica.com [etj.bioscientifica.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Intracellular Pathways of Iodothyronine Metabolism/Implications of Deiodination for Thyroid Hormone Action | Oncohema Key [oncohemakey.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Adosterol (incomplete) vs. NP-59 standard reference materials
This guide provides a technical comparison between Adosterol (Incomplete Stereochemistry/Chemical Grade) and the NP-59 (Standard Reference Material) .
Executive Summary: In the context of adrenal scintigraphy and steroid research, the distinction between "Adosterol (incomplete)" and "NP-59" is a matter of stereochemical definition and biological efficacy .
-
NP-59 is the stereochemically pure 6β-iodomethyl-19-norcholesterol , the gold-standard radiopharmaceutical for adrenal cortical imaging.
-
Adosterol (incomplete) typically refers to chemical library entries (e.g., PubChem CID 20358988) or synthesis intermediates where the stereochemistry at the C-6 and C-19 positions is undefined or mixed.
Research Implication: Using "incomplete" or undefined Adosterol in biological assays yields variable LDL-receptor binding data, whereas NP-59 provides consistent, high-affinity uptake (3-5x higher than its precursors).
Chemical Identity & Stereochemistry[1][2]
The core difference lies in the purity of the isomer . The efficacy of these agents relies on their ability to mimic cholesterol and bind to Low-Density Lipoprotein (LDL) receptors for transport into the adrenal cortex.
| Feature | NP-59 (Standard Reference) | Adosterol (Incomplete/Generic) |
| Chemical Name | 6β-[131I]iodomethyl-19-norcholest-5(10)-en-3β-ol | 6-iodomethyl-19-norcholest-5(10)-en-3-ol (Isomer mix) |
| Stereochemistry | Defined (6β-isomer) . Critical for receptor fit. | Undefined/Incomplete . May contain 6α-isomers or un-rearranged precursors. |
| CAS / CID | 55623-03-5 (Specific) | CID 20358988 (Incomplete Stereochemistry) |
| Synthesis Origin | Purified product of 19-iodocholesterol rearrangement. | Crude reaction mixture or unverified library stock. |
| Adrenal Uptake | High (Target). Optimized for LDL pathway. | Variable/Low . Impurities compete for binding. |
| Primary Use | Clinical Imaging (Cushing’s, Hyperaldosteronism).[1][2][3][4][5][6][7] | Chemical screening, non-clinical synthesis research. |
Mechanism of Action & Biological Performance
The superiority of NP-59 stems from a serendipitous chemical rearrangement discovered during the synthesis of the earlier agent, NM-145 (19-iodocholesterol).
-
The "Incomplete" Precursor (NM-145): Originally, 19-iodocholesterol was used. It had lower uptake and higher background.
-
The NP-59 Standard: During reflux, 19-iodocholesterol rearranges into 6β-iodomethyl-19-norcholesterol (NP-59). This specific isomer shows 3-5 times higher adrenal uptake than the 19-iodo precursor because its steric configuration more closely resembles native cholesterol, allowing efficient esterification and storage in adrenal lipid droplets.
Comparative Biological Metrics
| Metric | NP-59 (Standard) | Adosterol (Incomplete/Precursor) |
| Adrenal Uptake (% Dose/g) | ~0.15 - 0.5% (High avidity) | < 0.1% (If predominantly 19-iodo form) |
| Liver Background | Rapid clearance | Prolonged retention (Interferes with right adrenal visualization) |
| Imaging Window | 2-5 Days post-injection | 4-8 Days (Due to slow background clearance) |
| In Vivo Stability | Stable against rapid de-iodination | Prone to de-iodination (Free Iodine accumulates in Thyroid) |
Visualization: Synthesis & Isomer Significance
The following diagram illustrates the critical rearrangement that converts the "incomplete" precursor into the active NP-59 standard.
Caption: Synthesis pathway showing the conversion of the 'incomplete' 19-iodocholesterol precursor into the stereochemically active NP-59 standard.
Experimental Protocols
To validate the identity of your material (Adosterol Incomplete vs. NP-59), use the following Thin Layer Chromatography (TLC) and Biodistribution protocols.
A. Quality Control: Distinguishing NP-59 from Impurities
Objective: Confirm radiochemical purity >90% and absence of "incomplete" precursors (19-iodocholesterol) or free iodine.
-
Stationary Phase: Silica Gel TLC strips (ITLC-SG).
-
Mobile Phase: 100% Chloroform (or Chloroform:Ethanol 95:5).
-
Procedure:
-
Spot 5 µL of the radiolabeled sample at the origin (1 cm from bottom).
-
Develop the strip until the solvent front reaches 10 cm.
-
Cut the strip into 1 cm segments and count in a gamma counter.
-
-
Interpretation:
-
Free Iodine (I-131): Remains at Origin (Rf = 0.0).
-
NP-59 (Standard): Migrates with Rf ~0.4 - 0.6 (varies by exact solvent ratio).
-
19-Iodocholesterol (Impurity): Migrates slightly differently (often lower Rf due to polarity differences). Note: HPLC is required for precise isomer separation.
-
B. In Vivo Biodistribution Assay (Rat Model)
Objective: Functional validation of the reference material.
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Preparation: Administer Lugol’s solution (iodine) in drinking water 24h prior to block thyroid uptake of free iodine.
-
Injection: IV injection of 10-20 µCi of the test agent (NP-59 or Adosterol sample).
-
Time Points: Sacrifice groups at 24h, 72h, and 120h.
-
Tissue Collection: Harvest Adrenals, Liver, Spleen, Lungs, and Thyroid.
-
Data Analysis: Calculate % Injected Dose per gram (%ID/g).
-
Pass Criteria (NP-59): Adrenal uptake should increase over time (accumulation phase) while liver uptake decreases. Adrenal/Liver ratio > 5:1 by day 3.
-
Fail Criteria (Incomplete): Low Adrenal/Liver ratio (< 2:1) or high Thyroid uptake (indicating instability/de-iodination).
-
Decision Logic for Material Selection
Caption: Decision tree for selecting the correct reference material based on stereochemical definition.
References
-
Freitas, J. E., et al. (1978).[8] "Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism." Journal of Nuclear Medicine, 20(1), 7-10.[4] Link
-
Sarkar, S. D., et al. (1975). "A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-norcholesterol (NP-59): evaluation in humans." Journal of Clinical Endocrinology & Metabolism, 41(5), 940-946. Link
-
PubChem Database. (2025). "Adosterol (incomplete stereochemistry) - CID 20358988."[9] National Center for Biotechnology Information. Link
-
Miles, J. M., et al. (1979). "Adrenal scintiscanning with NP-59, a new radioiodinated cholesterol agent." Mayo Clinic Proceedings, 54(5), 321-327. Link
-
Lynn, M. D., et al. (1986). "Portrayal of pheochromocytoma and normal human adrenal medulla by m-[I-123]iodobenzylguanidine: concise communication." Journal of Nuclear Medicine, 25(12). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Clinical Challenge: Endocrine and Imaging Investigations of Adrenal Masses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism (Journal Article) | OSTI.GOV [osti.gov]
- 9. Adosterol (incomplete stereochemistry) | C27H45IO | CID 20358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of Adosterol Using Single-Crystal X-ray Crystallography
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding mechanism of action to rational drug design, is built.[1][2] Adosterol (C₂₇H₄₅IO), an iodine-containing sterol, presents a structural puzzle whose solution demands the most definitive analytical techniques available.[3] This guide provides an in-depth, experience-driven comparison of methods for sterol analysis, culminating in a detailed protocol for the gold-standard technique: single-crystal X-ray crystallography.
Our objective is to move beyond a simple recitation of methods. Instead, we will explore the causality behind experimental choices, demonstrating how a rigorously validated crystallographic workflow provides an unimpeachable structural solution.
The Imperative for Definitive Structure: Why Other Methods Fall Short
Before detailing the crystallographic workflow, it is crucial to understand the landscape of alternative analytical techniques and their inherent limitations for the complete structural elucidation of a novel sterol like Adosterol. While powerful for providing pieces of the puzzle, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) cannot, in isolation, provide the absolute, high-resolution three-dimensional atomic arrangement that X-ray crystallography delivers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity of atoms in a molecule within a solution state.[4][5] Techniques like ¹H and ¹³C NMR can identify the chemical environment of each hydrogen and carbon atom, and 2D NMR experiments (like COSY and HSQC) can reveal which atoms are bonded to each other.[6][7] However, while NMR provides crucial information on relative stereochemistry, it struggles to define the absolute configuration of all chiral centers unambiguously without complex experiments and assumptions.[6] Furthermore, the spectra of complex sterols can be notoriously crowded and difficult to resolve completely.[6]
-
Mass Spectrometry (MS): MS is an exceptionally sensitive technique for determining the molecular weight of a compound and, through fragmentation patterns (MS/MS), can offer clues about its substructures.[4][8][9][10] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorses in "sterolomics" for identifying known sterols and quantifying them at very low levels.[5][8][9][10][11] However, MS cannot distinguish between isomers and provides no direct information about the three-dimensional arrangement of atoms in space.[4] For a molecule with multiple stereocenters like Adosterol, this is a critical deficiency.
Comparative Analysis of Key Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations for De Novo Structure Validation |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous and complete structural determination.[1][12] | Requires a high-quality single crystal, which can be difficult to obtain.[1][13] The structure is in a solid state, not in solution. |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, molecular dynamics in solution. | Provides structural information in a physiologically relevant solution state.[4][5] Does not require crystallization. | Overlapping signals can complicate analysis of complex molecules.[6] Determining absolute configuration can be challenging. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Res MS), structural fragments (MS/MS). | Extremely high sensitivity and specificity for known compounds; ideal for quantification.[4][11][14] | Cannot distinguish between isomers. Provides no direct 3D structural information.[4] |
The Crystallographic Workflow: A Self-Validating Protocol
The power of X-ray crystallography lies in its self-validating nature. The final structural model is continuously checked and refined against the raw experimental data, providing clear, quantitative metrics of its accuracy.[15][16] What follows is a detailed protocol, grounded in both established best practices and field experience.
Logical Workflow for Structural Validation
The path from a purified compound to a validated 3D structure is a systematic process where each step builds upon the last. The diagram below illustrates this workflow, highlighting the critical decision points and validation stages.
Caption: Workflow from purified Adosterol to a validated 3D structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of Adosterol
1. Crystal Growth: The Rate-Limiting Step
Causality: The entire experiment hinges on obtaining a single crystal of sufficient size and quality that will diffract X-rays in an ordered manner. The goal is to bring a solution of Adosterol to a state of supersaturation very slowly, allowing molecules to pack into a well-ordered lattice.[1] Given Adosterol's sterol backbone, it is likely soluble in moderately polar organic solvents.
-
Methodology - Slow Evaporation:
-
Prepare a nearly saturated solution of Adosterol (5-10 mg) in a suitable solvent. Good starting points for sterols include methanol, ethanol, or a mixture like chloroform/methanol.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[13]
-
Cover the vial with a cap that has a small pinhole, or with paraffin film punctured by a needle. This allows the solvent to evaporate over several days to weeks.
-
Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet shelf) and do not disturb it.[13][17] Patience is paramount.[13]
-
-
Methodology - Vapor Diffusion:
-
Inner Vial: Dissolve Adosterol in a small amount of a moderately volatile solvent (e.g., chloroform or acetonitrile) to create a concentrated solution.
-
Outer Vial: Add a larger volume of a more volatile "anti-solvent" in which Adosterol is poorly soluble (e.g., hexane or diethyl ether).
-
Place the inner vial (uncapped) inside the outer vial and seal the outer vial.
-
The anti-solvent will slowly diffuse as a vapor into the inner vial, reducing the solubility of Adosterol and promoting crystallization.[17]
-
2. Data Collection
Causality: A single crystal is mounted and bombarded with a focused beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots, which are recorded by a detector. The intensity and position of these spots contain the information about the arrangement of atoms in the crystal.
-
Methodology:
-
Crystal Mounting: Using a micromanipulator and a nylon loop, carefully select a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks).
-
Cryo-protection: Quickly plunge the crystal into liquid nitrogen. This "flash-cooling" process minimizes damage from the X-ray beam during data collection.
-
Data Acquisition: Mount the frozen crystal on a goniometer within the X-ray diffractometer. A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns at hundreds of different orientations.
-
3. Structure Solution and Refinement
Causality: The diffraction data provides the intensities of the reflections, but not their phases. Solving the "phase problem" is the first step to calculating an electron density map. The known iodine atom in Adosterol is a significant advantage here, as its strong scattering properties can be used to solve the structure via methods like Patterson or direct methods.
-
Methodology:
-
Structure Solution: Use software to process the diffraction data and solve the phase problem, generating an initial electron density map.
-
Model Building: An initial atomic model of Adosterol is built into the electron density map.
-
Refinement: The positions and displacement parameters of the atoms in the model are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[15]
-
4. Validation: Trusting the Data
Causality: Refinement is not complete until the model is rigorously validated. This is achieved by monitoring key statistical indicators that quantify the quality of the model.
-
Key Validation Metrics:
-
R-factor (R_work): This measures the agreement between the experimental diffraction data and the data calculated from the crystallographic model. Lower values are better, with values below 0.05 (5%) indicating a very good fit for small molecules.[15]
-
R-free: This is a crucial cross-validation metric. A small subset (5-10%) of the diffraction data is excluded from the refinement process. R-free is the R-factor calculated against this test set of data.[18] A low R-free that is close to R_work indicates that the model is not "overfit" to the experimental data and has good predictive power.[18]
-
Goodness-of-Fit (GoF): Should be close to 1.0 for a well-refined structure.
-
Electron Density Map: Visual inspection should show that all atoms sit cleanly within well-defined regions of electron density.
-
Hypothetical Crystallographic Data for Adosterol
| Parameter | Value | Significance |
| Formula | C₂₇H₄₅IO | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Describes the symmetry within the crystal lattice. |
| Resolution (Å) | 0.85 | High resolution, indicating very precise atomic positions. |
| R_work | 0.041 (4.1%) | Excellent agreement between model and all data. |
| R_free | 0.043 (4.3%) | Excellent cross-validation; model is not overfit.[18] |
| Flack Parameter | 0.02(3) | Value close to zero confirms the absolute configuration. |
Conclusion: The Definitive Answer
While techniques like NMR and Mass Spectrometry are indispensable for initial characterization and analysis in solution, they leave critical questions of absolute stereochemistry and precise 3D conformation unanswered. For the definitive validation of a novel and complex structure like Adosterol, single-crystal X-ray crystallography is the only technique that provides a complete and unambiguous picture of the atomic arrangement. The rigorous, self-validating nature of the crystallographic experiment—from crystal growth to data refinement and validation—ensures a final structure that researchers and drug developers can trust as the foundation for future work.
References
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MetwareBio. Sterol Lipids: Structure, Function, and Their Role in Health and Disease. [Link]
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Kotz, J. et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. PubMed. [Link]
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Kotz, J. et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. [Link]
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Kotz, J. et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. ResearchGate. [Link]
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Shimadzu. High Sensitivity Analysis of Aldosterone in Human Serum Using LCMS™-8060NX. [Link]
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Deschamps, J.R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
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Wu, W.G. et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance Spectroscopy. [Link]
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Wlodawer, A. et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
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G. A. Cordell, N. Ruangrungsi. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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Smart, O.S. et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. PMC - NIH. [Link]
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PubChem - NIH. Aldosterone. [Link]
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Spek, A.L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link]
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Taylor, R.L. et al. (2020). Mass spectrometry reveals misdiagnosis of primary aldosteronism with scheduling for adrenalectomy due to immunoassay interference. PubMed. [Link]
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ChEMBL - EMBL-EBI. Compound: ALDOSTERONE (CHEMBL273453). [Link]
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PubChem - NIH. Aldosterone-[2,2,4,6,6,17,21,21-2H7]. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
